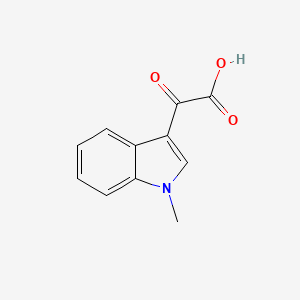

N-Methyl-3-indoleglyoxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-6-8(10(13)11(14)15)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQAQVXJQOQUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404600 | |

| Record name | N-Methyl-3-indoleglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51584-18-0 | |

| Record name | N-Methyl-3-indoleglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-3-indoleglyoxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-3-indoleglyoxylic acid

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties of N-Methyl-3-indoleglyoxylic acid (CAS No. 20863-88-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with theoretical predictions and insights derived from analogous chemical structures. Due to the limited published experimental data for this specific molecule, this guide employs a foundational approach, explaining the causality behind its expected properties and providing robust, validated protocols for its synthesis, characterization, and analysis. We will delve into its chemical structure, solubility, acidity, and spectral characteristics, offering both summarized data and detailed experimental workflows. Our objective is to equip scientists with the necessary knowledge and practical methodologies to confidently work with and explore the potential of this compound.

Chemical Identity and Structure

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold in medicinal chemistry and biology. The structure features an indole ring system with a methyl group substituted on the nitrogen atom (N-1 position) and a glyoxylic acid moiety at the C-3 position. This unique combination of a lipophilic N-methylindole core and a polar α-keto acid side chain dictates its chemical behavior and properties.

The definitive structure is illustrated below:

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetic acid | N/A |

| CAS Number | 20863-88-1 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation strategies. The data presented below is a combination of known values and scientifically grounded predictions.

Table 2: Summary of Physicochemical Properties

| Property | Value (Predicted/Estimated unless stated) | Rationale / Comments |

|---|---|---|

| Physical State | Yellowish to brown solid | Based on analogous compounds like Indole-3-glyoxylic acid, which is a yellow solid.[3] |

| Melting Point | 96-100 °C | Based on the structurally similar Methyl (1-methylindolyl)-3-glyoxylate. The free acid may exhibit a different melting behavior, possibly with decomposition. |

| Boiling Point | > 350 °C (Decomposes) | High melting point and polar nature suggest a high boiling point with probable decomposition before boiling at atmospheric pressure. |

| pKa | ~3.5 - 4.5 | Estimated based on the α-keto acid moiety. The electron-donating N-methylindole group may slightly increase the pKa compared to simpler α-keto acids. |

| logP (Octanol/Water) | ~1.5 - 2.0 | Predicted value for the neutral species. Lipophilicity is driven by the N-methylindole core. |

| Aqueous Solubility | Poorly soluble | The molecule has a large nonpolar surface area. Solubility is expected to increase significantly in basic aqueous solutions (pH > pKa) due to deprotonation of the carboxylic acid. |

2.1 Solubility Profile

The solubility of this compound is governed by the interplay between its nonpolar N-methylindole ring and its polar α-keto carboxylic acid side chain.

-

Aqueous Solvents: In neutral water, solubility is expected to be low. As an acidic compound, its solubility dramatically increases in alkaline solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide) where it forms the more soluble carboxylate salt.

-

Organic Solvents: Following the "like dissolves like" principle, it is predicted to be soluble in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[4] It should also exhibit moderate solubility in alcohols like methanol and ethanol and may be sparingly soluble in less polar solvents like ethyl acetate or dichloromethane. It is expected to be insoluble in nonpolar solvents such as hexanes and toluene.[4]

2.2 Acidity (pKa)

The primary acidic proton in this compound is that of the carboxylic acid group. The presence of an adjacent ketone (an α-keto acid) typically lowers the pKa compared to a simple alkyl carboxylic acid due to the electron-withdrawing inductive effect of the carbonyl group. The N-methylindole ring is generally considered electron-rich and can act as an electron-donating group, which would slightly destabilize the conjugate base, thereby raising the pKa relative to a phenyl-substituted glyoxylic acid. The pKa of the indole N-H is not relevant here due to the N-methylation.[5]

2.3 Lipophilicity (logP and logD)

Lipophilicity is a critical parameter in drug design, influencing membrane permeability and protein binding.

-

logP is the logarithm of the partition coefficient of the neutral molecule between octanol and water. The predicted logP of ~1.5-2.0 indicates moderate lipophilicity for the protonated acid form.[6]

-

logD is the distribution coefficient at a specific pH and is more physiologically relevant for ionizable molecules.[7] At pH values below its pKa, the logD will be close to the logP. As the pH increases above the pKa, the compound ionizes to its carboxylate form, becoming more water-soluble, and the logD value will decrease significantly.[7]

Synthesis and Purification

While specific literature on the synthesis of this compound is sparse, a reliable route can be designed based on established organic chemistry reactions involving indole derivatives. A highly plausible two-step synthesis involves the N-methylation of a commercially available indole-3-glyoxylic acid ester, followed by hydrolysis.

Caption: Proposed two-step synthesis of this compound.

3.1 Experimental Protocol: Synthesis

This protocol describes the synthesis starting from Methyl 3-indoleglyoxylate.

Step 1: Synthesis of Methyl (1-methylindol-3-yl)glyoxylate

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous Dimethylformamide (DMF).

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.

-

Substrate Addition: Dissolve Methyl 3-indoleglyoxylate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.

-

Methylation: Add methyl iodide (CH₃I, 1.2-1.5 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The N-methylation of isatin and other indole precursors is a well-established procedure.[8]

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Hydrolysis to this compound

-

Setup: Dissolve the crude Methyl (1-methylindol-3-yl)glyoxylate from Step 1 in a mixture of Tetrahydrofuran (THF) and water.

-

Saponification: Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature overnight.

-

Monitoring: Monitor the hydrolysis by TLC until the ester starting material is no longer visible.

-

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

3.2 Purification

If necessary, the final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Spectral and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Sources

- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-Methyl-3-indoleglyoxylic Acid

Abstract

This technical guide provides a comprehensive overview of N-Methyl-3-indoleglyoxylic acid, a key heterocyclic compound of interest in chemical synthesis and potential pharmaceutical development. The document elucidates its core chemical structure, formula, and physicochemical properties. While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational knowledge and provides comparative analysis with closely related analogs to offer valuable insights for researchers, scientists, and professionals in drug development. The guide outlines a plausible synthetic pathway, discusses expected spectroscopic characteristics, and explores potential applications based on the known reactivity of the indole scaffold.

Introduction: The Indole Nucleus and its Significance

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] this compound, also known as 2-(1-methyl-1H-indol-3-yl)-2-oxoacetic acid, belongs to this important class of compounds. Its structure, featuring a methylated indole core linked to a glyoxylic acid moiety at the C3 position, suggests potential for diverse chemical modifications and biological interactions. This guide aims to consolidate the known information on this compound and provide a scientifically grounded framework for its study and application.

Core Molecular Attributes

A thorough understanding of the fundamental properties of this compound is essential for its application in research and development.

Chemical Structure and Formula

The foundational attributes of this compound are its chemical structure and formula.

-

Systematic Name: 2-(1-methyl-1H-indol-3-yl)-2-oxoacetic acid

-

CAS Number: 20863-88-1[3]

The structure consists of an indole ring system where the nitrogen atom of the pyrrole ring is substituted with a methyl group. A glyoxylic acid group (-C(O)COOH) is attached to the third position of the indole ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 203.19 g/mol | [4] |

| Chemical Formula | C₁₁H₉NO₃ | [3][4] |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | - |

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for the synthesis of 3-substituted indoles is the reaction of the parent indole with an appropriate electrophile. For this compound, a likely synthetic route involves the acylation of N-methylindole with an oxalyl derivative, followed by hydrolysis.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

N-Methylation of Indole: To a solution of indole in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C. After stirring for a short period, add methyl iodide (CH₃I) and allow the reaction to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product, N-methylindole, is extracted with an organic solvent.

-

Acylation: The synthesized N-methylindole is dissolved in a dry, non-polar solvent like diethyl ether or THF and cooled to 0 °C. Oxalyl chloride is then added dropwise. This reaction is typically rapid and results in the formation of the intermediate, N-methyl-3-indoleglyoxylyl chloride.

-

Hydrolysis: The crude intermediate is then carefully hydrolyzed by the addition of water or a dilute aqueous base to yield the final product, this compound. The product can be purified by recrystallization or column chromatography.

Causality: The choice of a strong base like NaH for N-methylation is crucial to deprotonate the indole nitrogen, making it a potent nucleophile for the subsequent reaction with methyl iodide. The Friedel-Crafts acylation with oxalyl chloride at the C3 position is a well-established and highly regioselective reaction for electron-rich indoles.

Spectroscopic Characterization (Predicted)

Direct experimental spectra for this compound are not widely published. However, we can predict the expected spectral features based on its structure and by comparison with related compounds such as indole-3-glyoxylic acid and methyl 3-indoleglyoxylate.[5][6]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-methyl protons, and the carboxylic acid proton. The indole protons would appear in the aromatic region (typically δ 7.0-8.5 ppm). The N-methyl group would likely be a sharp singlet around δ 3.8-4.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm), which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display 11 distinct signals. The carbonyl carbons of the glyoxylic acid moiety are expected at the most downfield positions (δ > 160 ppm). The carbons of the indole ring would appear in the range of δ 100-140 ppm. The N-methyl carbon would be observed in the aliphatic region, typically around δ 30-35 ppm.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the ketone group of the glyoxylic acid moiety around 1650-1700 cm⁻¹.

-

Another strong C=O stretching band for the carboxylic acid carbonyl, expected around 1700-1750 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups in the 2850-3100 cm⁻¹ region.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

3.2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 203.0582, corresponding to its exact mass. Common fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the bond between the indole ring and the glyoxylic acid moiety.

Potential Applications and Biological Relevance

While specific biological activities for this compound are not extensively documented, the broader class of indole derivatives is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7]

-

Synthetic Intermediate: this compound can serve as a versatile building block in organic synthesis. The carboxylic acid and ketone functionalities provide reactive sites for further chemical modifications, allowing for the synthesis of more complex indole-based molecules.[8]

-

Drug Development: Given the prevalence of the indole nucleus in bioactive compounds, this compound and its derivatives are of interest in drug discovery programs. For instance, related indole-3-glyoxylamide derivatives have been investigated for their therapeutic properties.[9] The structural similarity to auxin, a plant hormone, also suggests potential applications in agricultural science.

Conclusion

This compound is a compound with significant potential stemming from its indole core structure. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and predicted spectroscopic characteristics. Although there is a need for more direct experimental data, the information synthesized herein offers a solid foundation for researchers and scientists to build upon. Future work should focus on the experimental validation of the proposed synthetic and characterization methods, as well as a thorough investigation of its biological activity to unlock its full potential in medicinal chemistry and other scientific fields.

References

-

ChemBK. 2-(1H-indol-3-yl)-2-oxoacetic acid methyl ester. Available online: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (HMDB0000197). Available online: [Link]

-

PubChem. Methyl 3-indoleglyoxylate. Available online: [Link]

-

The Royal Society of Chemistry. Supporting information. Available online: [Link]

-

Sodano, F., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 28(14), 5371. Available online: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001587). Available online: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). Available online: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). Available online: [Link]

-

ResearchGate. Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Available online: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000119). Available online: [Link]

-

PubChem. 2-(1-Methyl-1H-indol-3-YL)-2-oxoacetic acid methyl ester. Available online: [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. Available online: [Link]

-

Rapolu, M., et al. (2014). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID [2-(2-SUBSTITUTED-PHENYL)-4-OXO-THIAZOLIDIN-3-YL]-AMIDES DERIVATIVES. International Journal of Advanced Biotechnology and Research, 5(1), 90-98. Available online: [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Available online: [Link]

-

PubChem. Indole-3-glyoxylamide, N-isopropyl-1-methyl-. Available online: [Link]

- Google Patents. Indolyl-3- glyoxylic acid with useful therapeutic properties.

- Google Patents. Process of producing indole-3-acetic acids.

-

Khan, I., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 001-016. Available online: [Link]

-

Bozorova, S., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Pharmaceuticals, 16(1), 131. Available online: [Link]

-

D'Errico, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1435. Available online: [Link]

-

ResearchGate. IR spectra of indole-3-acetic acid in KBr. Available online: [Link]

-

NIST WebBook. Indole, 3-methyl-. Available online: [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. Available online: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. parchem.com [parchem.com]

- 4. This compound [chemicalbook.com]

- 5. Methyl 3-indoleglyoxylate | C11H9NO3 | CID 588944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indole-3-glyoxylic acid(1477-49-2) 1H NMR [m.chemicalbook.com]

- 7. bipublication.com [bipublication.com]

- 8. chembk.com [chembk.com]

- 9. UA75872C2 - Indolyl-3- glyoxylic acid with useful therapeutic properties - Google Patents [patents.google.com]

N-Methyl-3-indoleglyoxylic Acid: A Technical Guide to its Synthesis, Chemical Context, and Therapeutic Potential

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole scaffold, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products, such as the essential amino acid tryptophan and the neurotransmitter serotonin, has long signaled its biological importance. This has spurred extensive research into the synthesis and biological evaluation of a multitude of indole-based derivatives. These efforts have led to the development of numerous therapeutic agents with applications in oncology, neurology, and infectious diseases, solidifying the indole framework as a "privileged structure" in the design of novel pharmaceuticals.

Within the diverse landscape of indole derivatives, those functionalized at the C3 position have garnered particular interest. The unique electronic properties of the indole ring render the C3 position susceptible to electrophilic substitution, providing a versatile handle for chemical modification. One such class of C3-substituted indoles are the indole-3-glyoxylic acids and their derivatives. The introduction of the glyoxylic acid moiety at this position furnishes a key building block for the synthesis of a wide range of more complex molecules, including amides and esters, which have shown significant pharmacological activities. This guide focuses on a specific member of this family, N-Methyl-3-indoleglyoxylic acid, delving into its chemical synthesis, properties, and the broader context of its potential applications in modern drug development.

The Emergence of this compound: A Synthetic Perspective

Synthesis of the Indole-3-glyoxylic Acid Core

The preparation of the parent indole-3-glyoxylic acid is a foundational step. A common and effective method involves a Friedel-Crafts acylation of indole with an appropriate acylating agent. Oxalyl chloride is a frequently employed reagent for this purpose, reacting with indole to form an indole-3-glyoxyloyl chloride intermediate. This highly reactive intermediate can then be hydrolyzed to yield the desired indole-3-glyoxylic acid.

The Crucial Step: N-Alkylation of the Indole Ring

The introduction of a methyl group onto the indole nitrogen is a critical step in the synthesis of the title compound and significantly influences its physicochemical and biological properties. The N-H proton of the indole ring is weakly acidic, allowing for its deprotonation with a suitable base to form an indolide anion, which can then act as a nucleophile.

A variety of methods for the N-alkylation of indoles have been developed, ranging from classical approaches to more modern catalytic systems. Common strategies include the use of alkyl halides, such as methyl iodide, in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). More recently, transition metal-catalyzed cross-coupling reactions and metal-free reductive amination protocols have emerged as powerful tools for indole N-alkylation, offering milder reaction conditions and broader substrate scope.[1][2][3]

The choice of solvent and base is critical in controlling the regioselectivity of the alkylation. While N-alkylation is often thermodynamically favored, C3-alkylation can be a competing side reaction, particularly under certain conditions. The use of polar aprotic solvents generally favors N-alkylation.[4]

Experimental Protocol: A Representative Synthesis of an N-Alkylated Indole

The following protocol provides a detailed, step-by-step methodology for the N-methylation of an indole derivative, a key transformation in the synthesis of compounds like this compound. This protocol is based on established procedures for indole N-alkylation.

Objective: To synthesize an N-methylated indole derivative from the corresponding N-H indole precursor.

Materials:

-

Indole derivative (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (CH₃I) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the indole derivative (1.0 eq). The flask is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Anhydrous DMF is added via syringe to dissolve the indole derivative. The solution is cooled to 0 °C in an ice bath.

-

Deprotonation: Sodium hydride (1.2 eq) is carefully added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases. This step generates the nucleophilic indolide anion.

-

Alkylation: Methyl iodide (1.5 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction should be monitored by TLC.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while cooling in an ice bath.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-methylated indole derivative.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial because sodium hydride reacts violently with water. Any moisture would quench the base and prevent the deprotonation of the indole.

-

Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen without competing in the subsequent alkylation step.

-

Polar Aprotic Solvent (DMF): DMF is an excellent solvent for this reaction as it dissolves the indole substrate and the resulting indolide salt, facilitating the reaction. Its polar nature also helps to stabilize the transition state of the Sₙ2 reaction.

-

Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction of sodium hydride with the solvent and the subsequent addition of methyl iodide. Running the reaction at room temperature after the initial deprotonation provides sufficient energy for the alkylation to proceed at a reasonable rate.

-

Quenching with NH₄Cl: Saturated ammonium chloride is a mild acid that safely neutralizes any unreacted sodium hydride and protonates any remaining indolide anion.

Visualizing the Synthesis: A General Pathway

The following diagram illustrates the general synthetic pathway to this compound, highlighting the key transformations.

Caption: General synthetic route to this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in publicly accessible databases, the broader class of indole-3-glyoxylamides and N-substituted indole derivatives has been extensively studied, revealing a wide range of pharmacological activities. These activities provide a strong rationale for the continued investigation of compounds like this compound in various therapeutic areas.

The indole-3-glyoxylamide scaffold has been identified as a privileged structure in medicinal chemistry.[5] Derivatives incorporating this motif have demonstrated potent activity as:

-

Anticancer Agents: A number of indole-3-glyoxylamides have been reported as tubulin polymerization inhibitors, a mechanism of action shared by several clinically successful anticancer drugs.[6] These compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

-

Antiviral Agents: The indole nucleus is a core component of several antiviral drugs, and various derivatives have shown inhibitory activity against a range of viruses.

-

Anti-inflammatory Agents: Certain indole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes involved in the inflammatory cascade.

-

Antimicrobial Agents: The structural diversity of indole derivatives has led to the discovery of compounds with activity against various bacterial and fungal pathogens.[7]

The N-methylation of the indole ring can have a profound impact on the biological activity of these compounds. It can alter the molecule's lipophilicity, metabolic stability, and ability to engage in hydrogen bonding with biological targets, thereby modulating its potency and selectivity. For instance, in some series of bioactive compounds, N-methylation has been shown to enhance activity, while in others, the free N-H group is essential for target engagement.

Quantitative Data on Related Compounds

To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes the in vitro antiproliferative activities of some representative N-methylated indole derivatives from a study on tubulin polymerization inhibitors.[8]

| Compound ID | Cancer Cell Line | IC₅₀ (μM) |

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

Data extracted from a study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[8]

Conclusion and Future Directions

This compound represents a fascinating, albeit understudied, member of the vast indole family. While its specific discovery and history are not well-documented, its chemical structure places it at the heart of modern synthetic and medicinal chemistry. The synthetic routes to this compound are well-precedented, relying on the robust and versatile chemistry of the indole nucleus.

The true potential of this compound likely lies in its utility as a versatile building block for the creation of more complex molecules with tailored biological activities. The established pharmacological relevance of the indole-3-glyoxylamide scaffold provides a strong impetus for the synthesis and evaluation of a library of derivatives based on the N-methylated core. Future research in this area should focus on the systematic exploration of its biological properties, including its potential as an anticancer, antiviral, or anti-inflammatory agent. Such studies will undoubtedly shed more light on the therapeutic promise of this intriguing molecule and further solidify the standing of the indole nucleus as a cornerstone of drug discovery.

References

- Zhang, Y., et al. (2017). An efficient method for the direct N-alkylation of indoles via copper-catalyzed reductive cross coupling between N-tosylhydrazones and indole reagents.

- Deraedt, C., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry–A European Journal, 26(46), 10471-10475.

- Reddy, B. V. S., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 23(5), 1826-1830.

- BenchChem. (2025).

- Ghosh, A. K., & Kulkarni, S. (2015). Enantioselective Catalytic Synthesis of N-alkylated Indoles.

- CymitQuimica. Indole-3-glyoxylic acid methyl ester. CymitQuimica.

- Eli Lilly and Company. (1999). Process for preparing 1H-indole-3-glyoxylamides. U.S.

- National Center for Biotechnology Information. (n.d.).

- Barresi, E., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997.

- Colley, H. E., et al. (2014). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 57(3), 663-679.

- ChemBK. (2024).

- ASTA MEDICA AKTIENGESELLSCHAFT. (2007). Indolyl-3- glyoxylic acid with useful therapeutic properties.

- Wang, Z., et al. (2022). Synthesis of C-1 Deuterated 3-Formylindoles by Organophotoredox Catalyzed Direct Formylation of Indoles with Deuterated Glyoxylic Acid. Organic Letters, 24(28), 5121-5126.

- Patel, P. D., et al. (2020). Indole-3-Glyoxylamide: An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 113-118.

- Parchem. This compound (Cas 20863-88-1). Parchem.

- ChemicalBook. This compound. ChemicalBook.

- ChemicalBook. This compound. ChemicalBook.

- Li, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(9), 1111-1123.

- Henan Top Industrial Co., Ltd. (2012). Synthetic method of 3-methylindole.

- Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.

- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Enigmatic World of Plant-Derived Indole Alkaloids

An In-depth Technical Guide on the Potential Natural Occurrence and Analysis of N-Methyl-3-indoleglyoxylic Acid in Plants

Indole alkaloids represent a vast and structurally diverse class of secondary metabolites that are widespread throughout the plant kingdom. Their biosynthesis predominantly originates from the amino acid tryptophan, leading to a plethora of molecules with profound physiological roles in plants, acting as hormones, phytoalexins, and defense compounds against herbivores and pathogens. The indole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, serves as the foundational scaffold for these compounds.

Among the various modifications of the indole core, the indole-3-glyoxylic acid moiety is of significant interest to medicinal chemists and drug development professionals. This interest stems from the diverse pharmacological activities exhibited by its derivatives. While the natural occurrence of the parent compound, indole-3-glyoxylic acid, has been reported in the marine tunicate Polyandrocarpa zorritensis, its methylated form, this compound, remains largely unexplored within the plant kingdom.

This guide provides a comprehensive framework for the investigation of this compound in plants. It is designed for researchers, scientists, and drug development professionals, offering insights into its potential biosynthesis, a detailed methodology for its detection and quantification, and a discussion of its pharmacological relevance. The absence of extensive prior reports on this specific compound in plants necessitates an investigative approach, one that is grounded in established analytical techniques for related molecules and a hypothetical, yet biochemically plausible, biosynthetic pathway.

A Plausible Biosynthetic Pathway for this compound in Plants

The biosynthesis of this compound in plants has not been elucidated. However, based on the well-characterized pathways of other indole alkaloids, a hypothetical route can be proposed, originating from tryptophan. This proposed pathway provides a biochemical basis for its potential existence in plants and can guide the selection of plant species for screening.

The proposed pathway likely initiates from L-tryptophan, the universal precursor for indole compounds in plants. The key steps would involve the conversion of tryptophan to indole-3-pyruvic acid, a known intermediate in auxin biosynthesis. Subsequent oxidative decarboxylation could lead to indole-3-glyoxylic acid. The final step would be the N-methylation of the indole ring, a common modification in the biosynthesis of various plant alkaloids.

A Validated Workflow for the Detection and Quantification of this compound

The detection of novel or low-abundance compounds in complex plant matrices requires a robust and sensitive analytical methodology. The following protocol outlines a comprehensive workflow, from sample extraction to high-resolution mass spectrometric analysis, designed to identify and quantify this compound. This workflow is adapted from established methods for the analysis of plant hormones and other phenolic compounds.[1][2]

Step-by-Step Protocol for Extraction and Purification

The choice of extraction solvent and purification strategy is critical for the successful analysis of indole compounds, which can be sensitive to degradation.

I. Sample Preparation and Homogenization:

-

Flash-freeze fresh plant tissue (e.g., leaves, roots) in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Lyophilize the powdered tissue to remove water, which can interfere with extraction efficiency.

II. Solvent Extraction:

-

To 100 mg of lyophilized plant powder, add 2 mL of an extraction solvent consisting of 2-propanol:H2O:concentrated HCl (2:1:0.002, v/v/v).[1] This acidic condition helps to stabilize the indole compounds.

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the mixture in an ice bath for 10 minutes to ensure thorough extraction.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of the extraction solvent and combine the supernatants.

III. Solid-Phase Extraction (SPE) for Purification:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

-

Load the combined supernatant onto the C18 cartridge.

-

Wash the cartridge with 5 mL of water to remove highly polar impurities.

-

Elute the indole compounds with 5 mL of methanol.

-

Dry the eluate under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 200 µL of methanol for UPLC-MS/MS analysis.[1]

UPLC/ESI-MS/MS for Sensitive Detection and Quantification

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC/ESI-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and speed.

I. Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separating indole compounds.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes allows for the separation of compounds with a wide range of polarities.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

II. Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be tested to determine the optimal ionization for this compound.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is used. This involves selecting the precursor ion (the molecular ion of the target compound) and a specific product ion (a fragment of the precursor ion). This transition is highly specific to the target analyte.

| Parameter | Setting | Rationale |

| Capillary Voltage | (+) 3500 V / (-) 2800 V | Optimizes the formation of gas-phase ions.[1] |

| Desolvation Gas Flow | 800 L/h | Aids in the desolvation of droplets, enhancing ion release.[1] |

| Desolvation Temperature | 350°C | Facilitates the evaporation of the mobile phase.[1] |

| Source Temperature | 120°C | Maintains the stability of the ESI process.[1] |

Analytical Workflow Diagram

Pharmacological Significance and Implications for Drug Discovery

While the biological activity of this compound itself is not well-documented, the indole-3-glyoxylic acid scaffold is a privileged structure in medicinal chemistry. Various derivatives have been synthesized and evaluated for a range of therapeutic applications, providing a strong rationale for the search for novel, naturally occurring analogues.

The substitution pattern on the indole ring and the amide or ester modifications of the glyoxylic acid moiety have been shown to be critical for biological activity. For instance, certain indolylglyoxylamide derivatives have demonstrated promising antileishmanial activity.[3] Furthermore, N-substituted indol-3-glyoxylamides have been investigated for their potential as anticancer agents, with some compounds showing efficacy in treating drug-resistant tumors and acting as angiogenesis inhibitors.[4]

| Compound Class | Reported Biological Activity | Reference |

| Indolylglyoxylamide derivatives | Antileishmanial | [3] |

| 2-Phenylindol-3-ylglyoxylyldipeptides | Inhibition of p53-MDM2 interaction (anticancer) | [3] |

| N-substituted indol-3-glyoxylamides | Anticancer, angiogenesis inhibition | [4] |

| Indole-3-acetamides | Antihyperglycemic, antioxidant | [5] |

The discovery of this compound in plants would not only be of phytochemical interest but could also provide a novel lead compound for further derivatization and pharmacological evaluation. The N-methyl group could potentially alter the compound's lipophilicity, metabolic stability, and target-binding affinity compared to its non-methylated counterpart.

Conclusion and Future Directions

The natural occurrence of this compound in the plant kingdom remains an open question. This guide provides a robust framework for addressing this question, from a plausible biosynthetic hypothesis to a detailed and validated analytical workflow. The presented methodologies, grounded in established practices for the analysis of related indole compounds, offer a clear path for researchers to screen plant biodiversity for this intriguing molecule.

Future research should focus on:

-

Targeted Screening: Investigating plant families known for producing a rich diversity of indole alkaloids, such as the Apocynaceae, Rubiaceae, and Loganiaceae.

-

Metabolomic Profiling: Employing untargeted metabolomics approaches to screen a wide range of plant extracts for the mass-to-charge ratio corresponding to this compound.

-

Biosynthetic Gene Discovery: Once the compound is identified in a plant species, transcriptomic and genomic analyses can be used to identify the enzymes responsible for its biosynthesis, particularly the N-methyltransferase.

The discovery and characterization of novel natural products like this compound are essential for advancing our understanding of plant biochemistry and for providing new scaffolds for drug development. The methodologies and perspectives outlined in this guide are intended to facilitate these discovery efforts.

References

- Analytical Methods for the quantification of four distinct endogenous hormones in pear tissue. RSC Publishing.

- Methyl 3-indoleglyoxylate | C11H9NO3 | CID 588944. PubChem - NIH.

- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI.

- A Review of Extraction and Analysis: Methods for Studying Osmoregulants in Plants. MDPI.

- Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI.

- Indolyl-3- glyoxylic acid with useful therapeutic properties.

- Techniques for Analysis of Plant Phenolic Compounds. MDPI.

- Indole-3-glyoxylic acid | C10H7NO3 | CID 73863. PubChem.

- Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Rel

- Naturally occurring indole-3-acetic acid in foods: a need for review of the current risk management measures in the EU. PubMed.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. UA75872C2 - Indolyl-3- glyoxylic acid with useful therapeutic properties - Google Patents [patents.google.com]

- 5. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of N-Methyl-3-indoleglyoxylic acid

Abstract: N-Methyl-3-indoleglyoxylic acid is an indole alkaloid of interest to researchers in natural product synthesis and drug development. While its synthetic chemistry is established, the biological pathways leading to its formation are not yet fully elucidated. This technical guide proposes a scientifically plausible biosynthetic pathway for this compound, grounded in established enzymatic reactions and analogous pathways of related indole-containing compounds. We will delve into the key enzymatic steps, provide detailed experimental protocols for pathway investigation, and present relevant kinetic data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction and Proposed Biosynthetic Overview

This compound is a derivative of the ubiquitous amino acid L-tryptophan. Its structure, featuring an N-methylated indole ring and a glyoxylic acid moiety at the C3 position, suggests a biosynthetic origin rooted in tryptophan metabolism. While a dedicated and fully characterized pathway for this specific molecule remains to be defined in the scientific literature, we can infer a logical sequence of enzymatic transformations based on well-understood biochemical reactions.

This guide proposes a two-stage biosynthetic pathway:

-

Stage 1: Formation of the 3-Indoleglyoxylic Acid Intermediate from L-Tryptophan. This stage likely proceeds via an indole-3-pyruvic acid intermediate, analogous to the initial steps of auxin biosynthesis in plants and microorganisms.

-

Stage 2: N-Methylation of the Indole Ring. The final step involves the transfer of a methyl group to the nitrogen of the indole ring of 3-indoleglyoxylic acid, a reaction catalyzed by a specific class of methyltransferases.

The following sections will provide a detailed, evidence-based exploration of each proposed step.

Caption: Proposed two-stage biosynthetic pathway of this compound.

Stage 1: Biosynthesis of the 3-Indoleglyoxylic Acid Intermediate

The initial steps in the proposed biosynthesis of this compound involve the modification of the L-tryptophan side chain to form 3-indoleglyoxylic acid. This is hypothesized to occur in two enzymatic steps.

Conversion of L-Tryptophan to Indole-3-Pyruvic Acid

The conversion of L-tryptophan to indole-3-pyruvic acid (IPA) is a well-documented reaction that serves as the initial step in the primary pathway for the biosynthesis of the plant hormone indole-3-acetic acid (IAA)[1][2]. This transformation is catalyzed by two main classes of enzymes:

-

Tryptophan Aminotransferases (TAs): These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the reversible transfer of an amino group from L-tryptophan to an α-keto acid acceptor, most commonly α-ketoglutarate, which is converted to L-glutamate[1].

-

L-amino Acid Oxidases (LAAOs): These flavoenzymes catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids[1].

Proposed Oxidation of Indole-3-Pyruvic Acid to 3-Indoleglyoxylic Acid

The subsequent step, the conversion of indole-3-pyruvic acid to 3-indoleglyoxylic acid, involves the oxidative decarboxylation of the pyruvate side chain. While a specific "indole-3-pyruvic acid oxidase" for this direct conversion is not prominently described, this type of transformation is biochemically plausible and could be carried out by an α-keto acid oxidase with a broad substrate specificity. For instance, indole-3-pyruvate monooxygenase is a plant enzyme that catalyzes the conversion of (indol-3-yl)pyruvate to (indol-3-yl)acetate in the presence of NADPH, H+, and O2[3]. A similar oxidase could potentially catalyze the formation of 3-indoleglyoxylic acid.

Caption: Proposed enzymatic steps for the formation of 3-indoleglyoxylic acid from L-tryptophan.

Stage 2: N-Methylation of the Indole Ring

The final proposed step in the biosynthesis of this compound is the methylation of the nitrogen atom of the indole ring of 3-indoleglyoxylic acid.

This reaction is likely catalyzed by an Indolethylamine N-methyltransferase (INMT) or a related enzyme. INMT is a class 1 methyltransferase that catalyzes the N-methylation of tryptamine and other structurally similar indoleamines, using S-adenosyl-L-methionine (SAM) as the methyl donor[4][5][6][7][8]. The enzyme transfers a methyl group from SAM to the nitrogen of the indole ring, producing S-adenosyl-L-homocysteine (SAH) as a byproduct.

While the primary substrates of INMT are indolethylamines, the enzyme is known to have a broader substrate specificity, and it is plausible that it could also methylate the indole ring of 3-indoleglyoxylic acid.

Caption: Proposed N-methylation of 3-indoleglyoxylic acid catalyzed by INMT.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway, the following experimental protocols can be employed.

Tryptophan Aminotransferase (TA) Activity Assay

This protocol measures the conversion of L-tryptophan to indole-3-pyruvic acid.

Materials:

-

Purified Tryptophan Aminotransferase

-

L-Tryptophan solution (100 mM in 50 mM Tris-HCl, pH 8.0)

-

α-Ketoglutarate solution (100 mM in 50 mM Tris-HCl, pH 8.0)

-

Pyridoxal 5'-phosphate (PLP) solution (10 mM in 50 mM Tris-HCl, pH 8.0)

-

Reaction Buffer (50 mM Tris-HCl, pH 8.0)

-

Stop Solution (1 M HCl)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

800 µL Reaction Buffer

-

100 µL L-Tryptophan solution

-

50 µL α-Ketoglutarate solution

-

10 µL PLP solution

-

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 40 µL of purified Tryptophan Aminotransferase.

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 330 nm, the characteristic absorbance maximum for indole-3-pyruvic acid.

-

Calculate the concentration of indole-3-pyruvic acid using its molar extinction coefficient.

Indolethylamine N-methyltransferase (INMT) Activity Assay

This protocol measures the N-methylation of 3-indoleglyoxylic acid.

Materials:

-

Purified Indolethylamine N-methyltransferase

-

3-Indoleglyoxylic acid solution (50 mM in 50 mM phosphate buffer, pH 7.5)

-

S-adenosyl-L-methionine (SAM) solution (10 mM in 50 mM phosphate buffer, pH 7.5)

-

Reaction Buffer (50 mM phosphate buffer, pH 7.5)

-

Stop Solution (10% Trichloroacetic acid)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing:

-

850 µL Reaction Buffer

-

50 µL 3-Indoleglyoxylic acid solution

-

50 µL SAM solution

-

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of purified Indolethylamine N-methyltransferase.

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the substrate (3-indoleglyoxylic acid) and the product (this compound). Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Calculate the amount of product formed by comparing the peak area to a standard curve of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole-3-pyruvate monooxygenase - Wikipedia [en.wikipedia.org]

- 4. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WikiGenes - INMT - indolethylamine N-methyltransferase [wikigenes.org]

- 8. Amine N-methyltransferase - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to N-Methyl-3-indoleglyoxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities. Among the vast landscape of indole derivatives, N-Methyl-3-indoleglyoxylic acid stands as a molecule of significant interest, offering a versatile platform for chemical modification and exploration in drug discovery. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and potential applications, with a focus on providing practical insights for researchers in the field. While direct experimental data for this specific molecule is not abundant in publicly accessible literature, this guide synthesizes available information and draws logical parallels from closely related compounds to offer a robust starting point for further investigation.

Chemical Identity and Properties

Chemical Name: 2-(1-methyl-1H-indol-3-yl)-2-oxoacetic acid

CAS Number: 20863-88-1

Molecular Formula: C₁₁H₉NO₃

Molecular Weight: 203.19 g/mol

Synonyms:

-

This compound

-

1-methylindole-3-glyoxylic acid

-

2-(1-methylindol-3-yl)-2-oxoacetic acid

-

N-methylindol-3-yl-glyoxylic acid

-

(1-methyl-1H-indol-3-yl)(oxo)acetic acid

Structural Elucidation

This compound is characterized by an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The key features of its structure are:

-

A methyl group attached to the nitrogen atom (N-1) of the indole ring.

-

A glyoxylic acid moiety (-CO-COOH) attached to the C-3 position of the indole ring.

The presence of the carboxylic acid group and the α-keto group makes it a reactive molecule with multiple sites for chemical modification.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated, though it should be soluble in aqueous bases. | |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-4, typical for α-keto acids. |

Synthesis of this compound

A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in a single source. However, a logical and efficient synthetic route can be constructed based on established methods for the synthesis of related indole derivatives. The most common approach involves the acylation of N-methylindole followed by hydrolysis of the resulting ester.

Synthetic Pathway Overview

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

This protocol is a composite based on standard organic chemistry procedures and requires optimization and validation in a laboratory setting.

Step 1: N-Methylation of Indole

The initial step involves the methylation of the indole nitrogen. This is a standard procedure in indole chemistry.

-

Reactants: Indole, a methylating agent (e.g., methyl iodide, dimethyl sulfate), and a base (e.g., sodium hydride, potassium carbonate).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

Dissolve indole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise at 0 °C to deprotonate the indole nitrogen.

-

Slowly add the methylating agent and allow the reaction to warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting N-methylindole by column chromatography if necessary.

-

Step 2: Friedel-Crafts Acylation of N-Methylindole

The C-3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. This step introduces the glyoxylyl moiety.

-

Reactants: N-methylindole and an acylating agent such as oxalyl chloride or methyl chlorooxoacetate.

-

Solvent: Anhydrous non-polar solvent like diethyl ether or dichloromethane.

-

Procedure:

-

Dissolve N-methylindole in the anhydrous solvent and cool to 0 °C under an inert atmosphere.

-

Slowly add the acylating agent dropwise. A colored complex may form.

-

Stir the reaction at 0 °C for a specified time, monitoring by TLC.

-

The intermediate acyl chloride is typically not isolated but is directly subjected to the next step.

-

Step 3: Hydrolysis to this compound

The final step involves the hydrolysis of the ester or quenching of the acyl chloride to yield the desired carboxylic acid.

-

Reactants: The reaction mixture from Step 2 and an aqueous base (e.g., sodium hydroxide or potassium hydroxide solution) or simply water for the acyl chloride.

-

Procedure:

-

Carefully add the aqueous base to the reaction mixture from Step 2.

-

Allow the mixture to stir at room temperature or with gentle heating to ensure complete hydrolysis.

-

After the reaction is complete (monitored by TLC), acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-methyl protons, and the carboxylic acid proton. The indole protons will appear in the aromatic region (typically δ 7-8 ppm). The N-methyl group will be a sharp singlet at around δ 3.5-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show signals for the indole ring carbons, the N-methyl carbon, and the two carbonyl carbons of the glyoxylic acid moiety. The carbonyl carbons will be the most downfield signals (typically δ > 160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl around 1700-1750 cm⁻¹.

-

Another strong C=O stretching band for the α-keto group, likely at a slightly lower wavenumber (1650-1700 cm⁻¹) due to conjugation with the indole ring.

-

C-H stretching bands for the aromatic and methyl groups around 2800-3100 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 203. Fragmentation patterns would likely involve the loss of COOH (45 Da) and CO (28 Da).

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, the broader class of indole-3-glyoxylic acid derivatives has shown promise in various therapeutic areas. The N-methyl group can significantly impact the compound's properties, such as its lipophilicity, metabolic stability, and receptor binding affinity, making it an interesting candidate for further investigation.

Potential as an Enzyme Inhibitor

The α-keto acid functionality is a known pharmacophore that can interact with various enzymes. Indole-based compounds have been explored as inhibitors of several enzyme families, including:

-

Protein Tyrosine Phosphatases (PTPs): The glyoxylyl group can act as a phosphate mimic and interact with the active site of PTPs, which are implicated in various diseases, including cancer and diabetes.

-

Integrase Inhibitors: The diketo acid moiety is a key feature in several HIV integrase inhibitors.

-

Other Enzymes: The indole scaffold can be tailored to target a wide range of other enzymes by modifying the substituents on the indole ring.

Scaffold for Library Synthesis

This compound serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening. The carboxylic acid can be readily converted to amides, esters, and other derivatives, allowing for the rapid generation of a diverse set of molecules with varying physicochemical properties and biological activities.

Caption: Derivatization of this compound for library synthesis.

Causality in Experimental Design

When designing experiments with this compound, it is crucial to consider the rationale behind the structural modifications.

-

The N-Methyl Group: The introduction of a methyl group on the indole nitrogen removes the hydrogen bond donor capability at that position. This can have a profound effect on receptor binding and can also block metabolic pathways that involve the indole N-H. Furthermore, it increases the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic profile.

-

The Glyoxylic Acid Moiety: This group provides a key interaction point with biological targets, particularly through chelation with metal ions in enzyme active sites or through hydrogen bonding interactions. The acidity of the carboxylic acid will influence its ionization state at physiological pH, which is a critical determinant of its solubility and ability to cross cell membranes.

Conclusion and Future Directions

This compound is a fascinating molecule with significant potential for further exploration in medicinal chemistry and drug discovery. While direct biological data is currently limited, its structural features suggest that it could be a valuable building block for the development of novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against a panel of biological targets to elucidate its pharmacological profile. The insights gained from such studies will undoubtedly contribute to the ever-expanding field of indole-based drug discovery.

References

Due to the limited availability of specific literature on this compound, this reference list includes sources for the synthesis and biological activity of closely related indole derivatives. Researchers should consult these as a starting point for developing their own methodologies.

-

General Indole Synthesis and Functionalization

- Title: The Chemistry of Heterocyclic Compounds, Indoles

- Source: Wiley InterScience

-

URL: [Link]

-

Friedel-Crafts Acylation of Indoles

- Title: Friedel–Crafts Acyl

- Source: Organic Syntheses

-

URL: [Link] (Search for specific procedures)

-

Biological Activity of Indole Derivatives

- Title: Indole Derivatives: A Vers

- Source: Molecules (MDPI)

-

URL: [Link] (Search for relevant review articles)

-

CAS Registry

- Title: SciFinder-n

- Source: Chemical Abstracts Service (CAS)

-

URL: [Link] (Subscription required)

The Enigmatic Role of N-Methyl-3-indoleglyoxylic Acid: A Structural Keystone with Untapped Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with profound pharmacological activities.[1][2] Within this class, the indole-3-glyoxylic acid scaffold has emerged as a particularly fruitful template for the development of novel therapeutics. While the biological role of N-Methyl-3-indoleglyoxylic acid itself remains largely uncharacterized in scientific literature, its core structure is central to a class of extensively studied and highly potent anticancer agents—the indol-3-ylglyoxylamides. This guide provides an in-depth analysis of the known biological functions of these close structural analogs to build a predictive framework for the potential roles of this compound. We will dissect the primary mechanisms of action, namely microtubule destabilization and angiogenesis inhibition, present quantitative data on compound efficacy, and provide detailed experimental protocols for future investigation. The objective is to equip researchers and drug development professionals with the foundational knowledge and technical insight required to explore this compound as a potential precursor, metabolite, or therapeutic agent in its own right.

The Indole-3-Glyoxylic Acid Scaffold: A Versatile Chemical Foundation

The indole-3-glyoxylic acid structure is a versatile building block in the synthesis of bioactive molecules.[3] Its utility stems from the reactive glyoxylic acid moiety attached to the C3 position of the indole ring, a site amenable to a wide range of chemical modifications. This versatility has allowed medicinal chemists to generate large libraries of derivatives capable of interacting with specific molecular targets.[2]

The parent compound, Indole-3-glyoxylic acid, is recognized as a key intermediate and has been investigated for potential therapeutic effects, including anti-inflammatory and antioxidant properties.[3] The introduction of an N-methyl group to this scaffold, creating this compound, is a logical step in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity. While direct studies are lacking, the profound activities of its amide derivatives provide a strong rationale for its investigation.

Primary Biological Role of Analogs: Potent Anticancer Activity via Microtubule Destabilization

The most significant and well-documented biological role associated with the indole-3-glyoxylic acid scaffold is the potent anticancer activity exhibited by its amide derivatives, the indol-3-ylglyoxylamides.[4] These compounds function primarily as microtubule destabilizing agents.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The antitumor effect of indol-3-ylglyoxylamides is based on their ability to inhibit tubulin polymerization, leading to microtubule destabilization.[1] This disruption of microtubule dynamics triggers a cell cycle checkpoint, arresting tumor cells in the G2/M phase and ultimately inducing apoptosis.[4]

A leading example is Indibulin (D-24851) , an orally active, synthetic indol-3-ylglyoxylamide that has progressed to clinical trials.[4] Notably, its tubulin binding site is distinct from that of other major classes of microtubule inhibitors like taxanes, vinca alkaloids, and colchicine, making it a promising candidate for overcoming drug resistance.[4]

Caption: Figure 1: Signaling Pathway of Indol-3-ylglyoxylamides.

Quantitative Efficacy of Indol-3-ylglyoxylamide Derivatives

The potency of these compounds has been demonstrated across a variety of cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Compound Class/Example | Target Cancer Cell Line | IC₅₀ Value (nM) | Reference |

| Indibulin (D-24851) | SKOV3 (Ovarian) | Not Specified | [4] |

| U87 (Glioblastoma) | Not Specified | [4] | |

| ASPC-1 (Pancreatic) | Not Specified | [4] | |

| Thiazole-linked indol-3-ylglyoxylamide | DU145 (Prostate) | 93 nM | [1][4] |

| PC-3 (Prostate) | > 1000 nM | [1] | |

| A549 (Lung) | > 1000 nM | [1] | |

| HCT-15 (Colon) | > 1000 nM | [1] |

Table 1: In Vitro Antiproliferative Activity of Selected Indol-3-ylglyoxylamide Derivatives.

Secondary Biological Role of Analogs: Anti-Angiogenesis

In addition to direct cytotoxicity, N-substituted indol-3-glyoxylamides have been shown to possess anti-angiogenic properties.[5] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of this process provides an additional, complementary mechanism for anticancer activity.

Studies have shown that compounds like D-24851 can inhibit the migration of endothelial cells, a key step in angiogenesis, at concentrations significantly lower than those required for cytotoxic effects.[5] This separation of activities suggests that these compounds could potentially be used as targeted anti-angiogenic agents with a wider therapeutic window and fewer side effects compared to their use as cytotoxic agents.[5]

Caption: Figure 2: Workflow for Cell Migration (Scratch) Assay.

Future Research Directions & Experimental Protocols

The potent biological activities of indol-3-ylglyoxylamides strongly suggest that their precursor, this compound, is a molecule of significant interest. Future research should focus on its direct biological evaluation and its utility as a synthetic intermediate.

Protocol: Synthesis of N-Methyl-Indol-3-ylglyoxylamide Derivatives

-